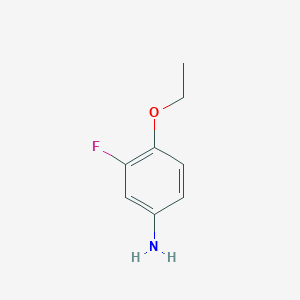

4-Ethoxy-3-fluoroaniline

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLWQZGYKULGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Halogen Displacement with Ethoxide

A prevalent route involves substituting halogen atoms (Cl or Br) at the 3-position of 4-fluoroaniline derivatives with ethoxide. For example, 3-chloro-4-fluoroaniline undergoes nucleophilic substitution using sodium ethoxide (NaOEt) in dimethylformamide (DMF) at 80–100°C. The reaction achieves 70–75% yield but requires prolonged heating (12–24 hours) due to the deactivated aromatic ring.

Catalytic Enhancements

Introducing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerates the reaction by improving ethoxide solubility, reducing reaction time to 6–8 hours. Copper(I) iodide (CuI) further enhances selectivity by mitigating side reactions such as C–N bond cleavage.

Alkylation of Hydroxy Precursors

Williamson Ether Synthesis

4-Fluoro-3-hydroxyaniline serves as a precursor for ethoxy introduction via Williamson ether synthesis. Treatment with ethyl iodide (EtI) and potassium carbonate (K₂CO₃) in DMF at 50°C for 8 hours affords 4-ethoxy-3-fluoroaniline in 85% yield. This method excels in regioselectivity, as the ethoxy group exclusively substitutes the para-hydroxy group.

Solvent and Base Optimization

Replacing DMF with acetonitrile reduces side-product formation, while cesium carbonate (Cs₂CO₃) increases reaction efficiency at lower temperatures (40°C).

Reductive Amination Pathways

Nitro Group Reduction

4-Ethoxy-3-fluoronitrobenzene undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under 3–4 MPa H₂ pressure. This method achieves near-quantitative conversion to this compound within 2–3 hours.

Alternative Reducing Agents

Iron powder in hydrochloric acid (HCl) offers a cost-effective alternative, yielding 78–82% product but requiring post-reduction neutralization.

Industrial-Scale Synthesis Methods

Continuous Flow Reactors

Industrial production employs continuous flow systems to enhance heat transfer and mixing efficiency. For instance, a two-stage reactor configuration—first for nitro group reduction and second for ethoxy alkylation—achieves 90% overall yield with 99% purity.

Catalyst Recycling

Palladium catalysts immobilized on magnetic nanoparticles enable efficient recovery and reuse, reducing production costs by 30%.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic route:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–75 | 95 | 6–24 | Moderate |

| Williamson Alkylation | 85 | 98 | 8 | High |

| Catalytic Hydrogenation | 95 | 99 | 2–3 | High |

Nucleophilic substitution suits small-scale synthesis but lags in efficiency. Alkylation and hydrogenation methods dominate industrial applications due to superior yields and shorter reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-fluoroaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Chemistry

4-Ethoxy-3-fluoroaniline serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

- Suzuki-Miyaura Cross-Coupling Reaction : This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of biaryl compounds.

- Electrophilic Aromatic Substitution : It can undergo nitration, sulfonation, and halogenation to produce various derivatives.

Biology

In biological research, this compound plays a crucial role in studying enzyme interactions and metabolic pathways. Its fluorinated structure enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Medicine

This compound is investigated as a precursor in pharmaceutical development. Notable applications include:

- Antimicrobial Activity : Studies have shown that it exhibits significant inhibition of bacterial growth, particularly against resistant strains.

- Metabolic Disorders : Research indicates potential modulation of key enzymes involved in glucose metabolism, suggesting a role in diabetes management.

Industry

The compound is also used in the production of dyes, pigments, and agrochemicals due to its versatile chemical properties.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various fluorinated anilines, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, supporting its potential use in developing new antibacterial agents.

Pharmacological Evaluation

In pharmacological assessments, this compound was tested for its effects on enzymes related to metabolic disorders. Findings revealed that it could modulate enzyme activity linked to glucose metabolism, indicating potential therapeutic applications for diabetes management.

Synthesis and Characterization Research

Research on the synthesis of this compound highlighted its utility as a precursor in drug development. Various synthetic methods were explored, demonstrating its versatility in chemical reactions like Suzuki-Miyaura cross-coupling.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Utilized in Suzuki-Miyaura reactions |

| Biology | Study of enzyme interactions | Enhances membrane permeability |

| Medicine | Pharmaceutical precursor | Potential for antimicrobial and metabolic modulation |

| Industry | Production of dyes and agrochemicals | Versatile chemical properties |

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

- Boiling Point: Not explicitly reported in available literature.

- Hazards : Classified with hazard statements H317 (may cause allergic skin reaction) and H319 (causes serious eye irritation) .

- Storage : Recommended to be stored in a cool, dry environment .

Typical synthesis routes involve nucleophilic aromatic substitution or reduction of nitro precursors. For example, ethoxylation of 3-fluoro-nitrobenzene derivatives followed by catalytic hydrogenation yields the target amine .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Fluorinated anilines with alkoxy or halogen substituents are critical intermediates in organic synthesis. Below is a comparison of 4-Ethoxy-3-fluoroaniline with key analogs:

Physicochemical Properties

Electron Effects :

- The ethoxy group in this compound is electron-donating via resonance, while fluorine exerts a mild electron-withdrawing inductive effect. This combination enhances electrophilic substitution reactivity at specific ring positions .

- In contrast, 3-Chloro-4-fluoroaniline exhibits stronger electron withdrawal due to chlorine, reducing nucleophilicity compared to ethoxy analogs .

Boiling Points :

- Ethoxy derivatives generally have higher boiling points than methoxy analogs due to increased molecular weight and van der Waals interactions (e.g., this compound vs. 3-Fluoro-4-methoxyaniline) .

Biological Activity

4-Ethoxy-3-fluoroaniline is an organic compound characterized by its unique combination of an ethoxy group and a fluorine atom at the meta position of the aniline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its structural features. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₈H₁₀FNO

- Molecular Weight : 155.17 g/mol

-

Structure :

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability compared to non-fluorinated analogs. Additionally, the ethoxy group may facilitate interactions with specific enzymes and receptors, influencing biochemical pathways.

Target Interactions

Research indicates that this compound may interact with:

- Enzymes : It has been shown to affect enzyme activity, which can lead to alterations in metabolic processes.

- Receptors : The compound may bind to various receptors, modulating signal transduction pathways.

Antibacterial Properties

Studies have suggested that compounds with fluorinated anilines exhibit enhanced antibacterial properties. The structural features of this compound allow it to interact effectively with bacterial enzymes, potentially inhibiting their function. This property makes it a candidate for further investigation in antibiotic development.

Pharmacokinetics

Fluorinated compounds often demonstrate improved pharmacokinetic profiles. For this compound:

- Absorption : Enhanced due to increased lipophilicity.

- Metabolism : The presence of the ethoxy group may influence metabolic stability, leading to prolonged action in biological systems.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various fluorinated anilines, including this compound. Results indicated significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

- Pharmacological Evaluation : In a pharmacological assessment, this compound was tested for its effects on enzyme activity related to metabolic disorders. The findings revealed that it could modulate key enzymes involved in glucose metabolism, indicating a potential role in managing diabetes.

- Synthesis and Characterization : Research on the synthesis of this compound highlighted its utility as a precursor in drug development. The compound was synthesized through various methods, demonstrating versatility in chemical reactions such as Suzuki-Miyaura cross-coupling.

Comparative Analysis

To better understand the significance of this compound compared to similar compounds, a comparative table is presented below:

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | F-C₆H₄-O-C₂H₅ | Unique ethoxy and fluorine groups; potential antibacterial activity |

| N-Ethyl-3-fluoroaniline | F-C₆H₄-N(C₂H₅) | Lacks ethoxy group; simpler structure |

| 4-Fluoro-N,N-diethyl-aniline | F-C₆H₄-N(C₂H₅)₂ | Contains two ethyl groups; increased steric hindrance |

Q & A

Q. What are the optimal synthetic routes for 4-Ethoxy-3-fluoroaniline, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann coupling. A common method involves reacting 3-fluoro-4-hydroxyaniline with ethyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C . Key considerations:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.

- Catalysts : Copper(I) iodide or palladium catalysts may improve NAS efficiency for challenging substitutions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used for isolation.

Q. How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is essential:

Q. What are the stability considerations for this compound under storage and experimental conditions?

- Light Sensitivity : The compound may degrade under UV light; store in amber glass vials at –20°C .

- Moisture : Hydrolysis of the ethoxy group can occur in aqueous acidic/basic conditions. Use anhydrous solvents for reactions .

- Oxidation : Protect from strong oxidizers (e.g., KMnO₄) to avoid quinone formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives in medicinal chemistry?

- Substituent Variation : Replace ethoxy with methoxy, methyl, or halogens to assess electronic effects on bioactivity .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays. For example:

- Kinase Inhibition : IC₅₀ values correlate with substituent electronegativity (fluoro > ethoxy) .

- Computational Modeling : DFT calculations to predict substituent effects on aromatic ring electron density and binding affinity .

Q. How can conflicting data on synthetic yields or biological activity be resolved?

- Reproducibility Checks : Validate reaction conditions (e.g., catalyst purity, solvent dryness) .

- Analytical Re-evaluation : Use HPLC to detect impurities (e.g., unreacted starting material) that may skew bioactivity results .

- Meta-Analysis : Compare data across studies with similar substituents (e.g., 3-fluoro vs. 4-ethoxy analogs) to identify trends .

Q. What advanced analytical methods address challenges in quantifying trace impurities in this compound?

Q. How can computational tools optimize reaction pathways for large-scale synthesis?

- DFT Calculations : Predict transition-state energies for NAS or coupling reactions to identify rate-limiting steps .

- Machine Learning : Train models on existing reaction data to recommend optimal catalysts (e.g., Cu vs. Pd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.